molecular formula C26H20N2O5 B2423494 3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide CAS No. 888467-77-4

3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide

Cat. No. B2423494
CAS RN: 888467-77-4
M. Wt: 440.455
InChI Key: JNFSXMYDXWBFMG-JLHYYAGUSA-N
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Description

3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide, also known as CDDO-Im, is a synthetic triterpenoid compound that was first synthesized by Honda and colleagues in 2004. The compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In

Scientific Research Applications

Antimalarial Activity

Malaria remains a significant global health challenge, and the search for effective antimalarial agents is ongoing. Researchers have explored the potential of 3-cinnamamido-N-substituted benzamides as antimalarial candidates . The compound exhibited moderate antimalarial activity against the multidrug-sensitive Plasmodium falciparum 3D7 strain. Subsequent structure-activity studies identified derivatives (such as compounds 11, 23, 30, and 31) with potent and selective activity against P. falciparum 3D7, showing IC50 values around 0.1 μM. Further optimization may lead to promising antimalarial agents.

Isoflavone Derivatives

The compound’s structure includes an isoflavone moiety, specifically 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one . Isoflavones have diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Investigating this compound’s isoflavone-related effects could yield valuable insights.

Crystallography Studies

Researchers have elucidated the crystal structure of related compounds. For instance, (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide) was characterized using single crystal X-ray crystallography . Such studies provide essential information about molecular arrangements, bonding, and intermolecular interactions.

Structure-Activity Relationships

Understanding how different substituents affect the compound’s activity is essential. By systematically varying substituents on the benzamide and benzofuran rings, researchers can establish structure-activity relationships. This knowledge guides further optimization and informs drug development.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O5/c29-23(13-10-17-6-2-1-3-7-17)28-24-19-8-4-5-9-20(19)33-25(24)26(30)27-18-11-12-21-22(16-18)32-15-14-31-21/h1-13,16H,14-15H2,(H,27,30)(H,28,29)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFSXMYDXWBFMG-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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